molecular formula C17H13FN6 B7431754 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine

4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine

Cat. No. B7431754
M. Wt: 320.32 g/mol
InChI Key: YGXLOJLOIFIAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine is not fully understood. However, it is known to interact with certain proteins in the body, which may be involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine may have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It may also have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine in lab experiments is its unique structure, which may allow for the development of new drugs and therapies. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.

Future Directions

There are several potential future directions for research involving 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential applications in various fields of research.
2. Development of new drugs and therapies based on the unique structure of this compound.
3. Optimization of the synthesis method to improve the yield and purity of the final product.
4. Studies to evaluate the safety and toxicity of this compound in vivo.
5. Exploration of potential applications of this compound in other fields of research, such as materials science and catalysis.
In conclusion, 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine is a unique and promising compound for use in scientific research. Its potential applications in various fields and its unique structure make it an interesting topic for further study.

Synthesis Methods

The synthesis of 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine involves several steps. One of the most common methods of synthesis involves the reaction of 3-fluoroaniline with 2-chloro-5-(chloromethyl)pyridine in the presence of a base. The resulting intermediate is then reacted with cyanoguanidine to form the final product.

Scientific Research Applications

The unique structure of 4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine makes it a promising compound for use in scientific research. This compound has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery.

properties

IUPAC Name

4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6/c18-14-3-1-2-13(9-14)16-21-11-22-17(23-16)20-10-12-4-6-24-7-5-19-15(24)8-12/h1-9,11H,10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLOJLOIFIAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NCC3=CC4=NC=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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